molecular formula C11H14N4 B13373500 3-methyl-N-(2-methylbenzyl)-1H-1,2,4-triazol-5-amine

3-methyl-N-(2-methylbenzyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B13373500
M. Wt: 202.26 g/mol
InChI Key: HRECEDPQNKFIFX-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methylbenzyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methyl group and a 2-methylbenzyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methylbenzyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-methyl-1H-1,2,4-triazole with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methylbenzyl)-1H-1,2,4-triazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions are conducted in polar solvents under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole amines. Substitution reactions result in various substituted triazole derivatives with different functional groups.

Scientific Research Applications

3-methyl-N-(2-methylbenzyl)-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylbenzyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(2-methylbenzyl)pyridin-2-amine
  • 3-methyl-N-(2-methylbenzyl)-2-nitrobenzamide
  • 3-methyl-N-(2-methylbenzyl)benzamide

Uniqueness

Compared to similar compounds, 3-methyl-N-(2-methylbenzyl)-1H-1,2,4-triazol-5-amine stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties. The presence of the triazole ring allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

5-methyl-N-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H14N4/c1-8-5-3-4-6-10(8)7-12-11-13-9(2)14-15-11/h3-6H,7H2,1-2H3,(H2,12,13,14,15)

InChI Key

HRECEDPQNKFIFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC2=NNC(=N2)C

Origin of Product

United States

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